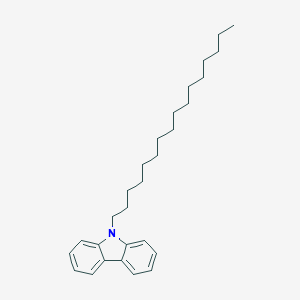
9-hexadecyl-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-hexadecyl-9H-carbazole is a chemical compound that belongs to the carbazole family of compounds. It has gained significant attention in recent years due to its potential applications in various fields, including optoelectronics, photovoltaics, and biomedical research.
Aplicaciones Científicas De Investigación
9-hexadecyl-9H-carbazole has been extensively studied for its potential applications in various fields. In optoelectronics, it has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In biomedical research, it has been investigated for its potential as an anti-cancer agent, as well as its neuroprotective effects in Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 9-hexadecyl-9H-carbazole is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis through the activation of caspases. In Alzheimer's disease, it has been shown to protect neurons from oxidative stress and amyloid-beta toxicity.
Biochemical and Physiological Effects:
9-hexadecyl-9H-carbazole has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to decrease the expression of various oncogenes and increase the expression of tumor suppressor genes. In Alzheimer's disease, it has been shown to increase the expression of neurotrophic factors and decrease the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 9-hexadecyl-9H-carbazole in lab experiments is its versatility. It can be used in various assays, including cell viability assays, apoptosis assays, and enzyme activity assays. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the research on 9-hexadecyl-9H-carbazole. One potential direction is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential as a therapeutic agent for other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to fully understand its mechanism of action and to identify potential drug targets.
Conclusion:
In conclusion, 9-hexadecyl-9H-carbazole is a versatile compound that has potential applications in various fields, including optoelectronics and biomedical research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully realize its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 9-hexadecyl-9H-carbazole can be achieved through various methods. One of the most common methods is the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of 9H-carbazole with 1-bromo-hexadecane in the presence of a palladium catalyst and a base. The reaction mixture is then heated to a specific temperature, and the product is obtained through purification.
Propiedades
Fórmula molecular |
C28H41N |
|---|---|
Peso molecular |
391.6 g/mol |
Nombre IUPAC |
9-hexadecylcarbazole |
InChI |
InChI=1S/C28H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-24-29-27-22-17-15-20-25(27)26-21-16-18-23-28(26)29/h15-18,20-23H,2-14,19,24H2,1H3 |
Clave InChI |
RTIMMZDJHATUCK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCN1C2=CC=CC=C2C3=CC=CC=C31 |
SMILES canónico |
CCCCCCCCCCCCCCCCN1C2=CC=CC=C2C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[9-(4-Methoxyphenyl)-2,7-dimethyl-4-(methylsulfanyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone](/img/structure/B289978.png)
![Ethyl {[8-acetyl-9-(4-methoxyphenyl)-2,7-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetate](/img/structure/B289979.png)
![1-[7-(4-Methoxyphenyl)-3,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-8-yl]ethanone](/img/structure/B289980.png)
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-9-(4-methoxyphenyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone](/img/structure/B289981.png)
![8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-(4-methylphenyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B289983.png)
![8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-phenylpyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B289984.png)
![ethyl [10-(4-chlorophenyl)-4-oxo-4,7,8,9-tetrahydro-3H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-3-yl]acetate](/img/structure/B289986.png)
![4-Phenyl-7-(2-phenyl-2-oxoethyl)-1,2,3,9-tetrahydro-9-thia-5,6,7,10-tetraazacyclopenta[b]fluorene-8(7H)-one](/img/structure/B289988.png)
![Methyl 4-[2-methyl-4-(methylsulfanyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-11-yl]phenyl ether](/img/structure/B289992.png)
![Ethyl {[11-(4-methoxyphenyl)-2-methyl-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4-yl]sulfanyl}acetate](/img/structure/B289993.png)
![11-(4-Chlorophenyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4-yl methyl sulfide](/img/structure/B289996.png)
![Methyl 4-[4-(methylsulfanyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-11-yl]phenyl ether](/img/structure/B289997.png)
![Ethyl 2-[[9-(4-methoxyphenyl)-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12,14-hexaen-15-yl]sulfanyl]acetate](/img/structure/B289998.png)
![9-(4-Methoxyphenyl)-14-(4-methylphenyl)-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B290000.png)